
2-Amino-1,3-thiazole-5-sulfonyl fluoride
Descripción general
Descripción
2-Amino-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C3H3FN2O2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Mecanismo De Acción
Target of Action
Thiazolesulfonamides, a class of compounds to which it belongs, have been proposed for the prevention or treatment of cancer as inhibitors of atm and dna-pk, pi3kα, raf kinases, and atg4b protease . These targets play crucial roles in cell proliferation, survival, and metabolism, making them potential targets for cancer therapy.
Mode of Action
Aminothiazole compounds, which include this compound, have been reported to act as ligands of various receptors . They can activate or inhibit biochemical pathways, enzymes, or receptors in biological systems .
Biochemical Pathways
Given its potential role as an inhibitor of various kinases and proteases, it may impact multiple signaling pathways involved in cell growth, survival, and metabolism .
Result of Action
Related compounds have shown antitumor activity, suggesting that this compound may also exert cytotoxic effects against cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Amino-1,3-thiazole-5-sulfonyl fluoride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where it acts as an inhibitor . This inhibition occurs through the formation of a covalent bond with the serine residue in the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with other proteins that have nucleophilic residues, such as cysteine and lysine, leading to modifications that can alter protein function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to alterations in signaling pathways that rely on proteolytic processing of signaling molecules . This can result in changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, the compound’s ability to modify proteins with nucleophilic residues can impact cellular processes such as apoptosis, proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound exerts its effects primarily through the covalent modification of serine residues in the active sites of serine proteases . This modification prevents the enzymes from catalyzing their substrates, leading to a decrease in proteolytic activity. Additionally, this compound can form covalent bonds with other nucleophilic residues, such as cysteine and lysine, resulting in changes in protein structure and function . These modifications can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and moisture can lead to degradation, resulting in a decrease in its inhibitory activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to the compound can lead to sustained inhibition of serine proteases and other target proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage . Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of target enzymes . It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing adverse effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound’s inhibition of serine proteases can affect metabolic fluxes and metabolite levels within the cell . Additionally, the covalent modification of proteins with nucleophilic residues can influence metabolic pathways by altering enzyme activity and protein function . These effects can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its inhibitory activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the covalent modification of proteins with nucleophilic residues can result in their localization to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can impact the compound’s inhibitory activity and its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-aminothiazole with sulfonyl fluoride reagents. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by sulfonylation with sulfonyl fluoride . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor to 2-Amino-1,3-thiazole-5-sulfonyl fluoride, known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Another thiazole derivative with applications in medicinal chemistry.
Sulfonyl fluorides: A class of compounds known for their enzyme inhibitory activity.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-amino-1,3-thiazole-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-1-6-3(5)9-2/h1H,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYTVFPWNMCQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323054 | |
| Record name | 2-amino-1,3-thiazole-5-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7478-52-6 | |
| Record name | NSC402935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-1,3-thiazole-5-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-[(1H-indazol-6-ylamino)methylene]malonate](/img/structure/B3032970.png)

![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)
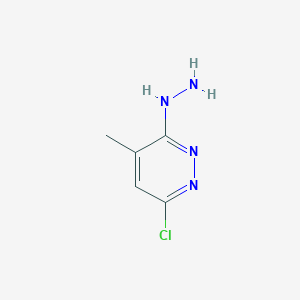
![5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3032980.png)
![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)

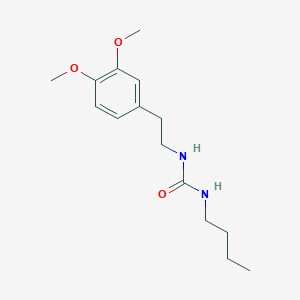
![3-butyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3032985.png)
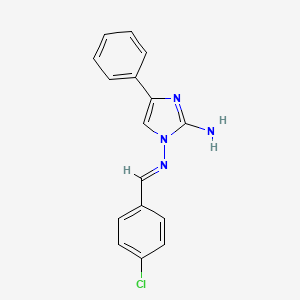

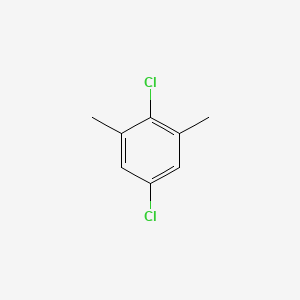
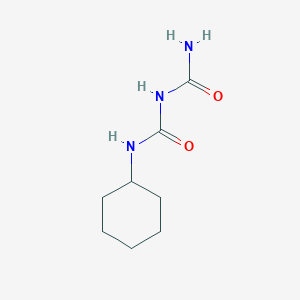
![6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3032993.png)
